2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde
Overview
Description
2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring substituted with a pentylbenzoyl group and a formyl group. Benzofuran derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde can be achieved through a multi-step process involving the following key steps:
Friedel-Crafts Acylation: The initial step involves the Friedel-Crafts acylation of benzofuran with 4-pentylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the pentylbenzoyl group onto the benzofuran ring.
Formylation: The next step involves the formylation of the benzofuran derivative to introduce the formyl group at the 5-position. This can be achieved using a Vilsmeier-Haack reaction, where the benzofuran derivative is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(4-Pentylbenzoyl)-1-benzofuran-5-carboxylic acid.
Reduction: 2-(4-Pentylbenzoyl)-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Material Science: Benzofuran derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the benzofuran ring and the pentylbenzoyl group can influence its binding affinity and selectivity towards these targets. The formyl group can also participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylbenzoyl)-1-benzofuran-5-carbaldehyde: Similar structure with a methyl group instead of a pentyl group.
2-(4-Ethylbenzoyl)-1-benzofuran-5-carbaldehyde: Similar structure with an ethyl group instead of a pentyl group.
2-(4-Propylbenzoyl)-1-benzofuran-5-carbaldehyde: Similar structure with a propyl group instead of a pentyl group.
Uniqueness
2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde is unique due to the presence of the pentyl group, which can influence its lipophilicity and biological activity. The longer alkyl chain may enhance its interaction with hydrophobic regions of biological targets, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-pentylbenzoyl)-1-benzofuran-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-2-3-4-5-15-6-9-17(10-7-15)21(23)20-13-18-12-16(14-22)8-11-19(18)24-20/h6-14H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTUOBWRJOLPGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383468 | |
Record name | 2-(4-pentylbenzoyl)-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300665-10-5 | |
Record name | 2-(4-pentylbenzoyl)-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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